4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H11F3O3. It is a derivative of benzoic acid, featuring an ethynyl group and a trifluoromethoxy group attached to the benzene ring, along with a tert-butyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-ethynyl-2-trifluoromethoxy-benzoic acid. This can be achieved through a series of reactions starting from commercially available precursors.
Esterification: The benzoic acid derivative is then subjected to esterification to form the tert-butyl ester. This step often involves the use of tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-benzoic acid tert-butyl ester: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.
2-Trifluoromethoxy-benzoic acid tert-butyl ester: Lacks the ethynyl group, affecting its chemical behavior and applications.
Uniqueness
4-Ethynyl-2-trifluoromethoxy-benzoic acid tert-butyl ester is unique due to the presence of both the ethynyl and trifluoromethoxy groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups makes it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H13F3O3 |
---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
tert-butyl 4-ethynyl-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C14H13F3O3/c1-5-9-6-7-10(12(18)20-13(2,3)4)11(8-9)19-14(15,16)17/h1,6-8H,2-4H3 |
InChI Key |
OMIPFAWCQVBYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C#C)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.